molecular formula C10H8ClN3 B12975344 5-Chloroisoquinoline-1-carboximidamide

5-Chloroisoquinoline-1-carboximidamide

Cat. No.: B12975344
M. Wt: 205.64 g/mol
InChI Key: ZZNDCAJQZKFHHQ-UHFFFAOYSA-N
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Description

5-Chloroisoquinoline-1-carboximidamide: is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. The presence of a chlorine atom at the 5-position and a carboximidamide group at the 1-position makes this compound unique. Isoquinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroisoquinoline-1-carboximidamide can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, can be employed to produce isoquinoline derivatives by cyclization under acidic conditions . Another method involves the use of metal catalysts or catalyst-free processes in water, which have been developed to improve the efficiency and environmental friendliness of the synthesis .

Industrial Production Methods: Industrial production of isoquinoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Chloroisoquinoline-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted isoquinoline derivatives .

Mechanism of Action

The mechanism of action of 5-Chloroisoquinoline-1-carboximidamide involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

  • 5-Chloroisoquinoline-1-carboxylic acid
  • 1-Chloroisoquinoline
  • Piperine-carboximidamide hybrids

Comparison: Compared to other similar compounds, 5-Chloroisoquinoline-1-carboximidamide stands out due to its unique combination of a chlorine atom and a carboximidamide group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity. For example, piperine-carboximidamide hybrids have shown significant antiproliferative activity against cancer cells, highlighting the potential of carboximidamide derivatives in medicinal chemistry .

Properties

Molecular Formula

C10H8ClN3

Molecular Weight

205.64 g/mol

IUPAC Name

5-chloroisoquinoline-1-carboximidamide

InChI

InChI=1S/C10H8ClN3/c11-8-3-1-2-7-6(8)4-5-14-9(7)10(12)13/h1-5H,(H3,12,13)

InChI Key

ZZNDCAJQZKFHHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C(=N)N)C(=C1)Cl

Origin of Product

United States

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